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Introduction
The conjugation of oligonucleotides to other molecules is a critical process in the development

of novel therapeutics, diagnostics, and research tools. One of the most robust and versatile

methods for achieving this is through copper-free click chemistry, specifically the strain-

promoted alkyne-azide cycloaddition (SPAAC). This reaction forms a stable triazole linkage

between a dibenzocyclooctyne (DBCO) group and an azide group without the need for a

cytotoxic copper catalyst.

DBCO-PEG8-NHS ester is a heterobifunctional crosslinker designed to facilitate this process.

It features a DBCO moiety for copper-free click chemistry, an N-hydroxysuccinimide (NHS)

ester for efficient reaction with primary amines, and a hydrophilic polyethylene glycol (PEG8)

spacer. The PEG8 linker enhances solubility, reduces aggregation, and minimizes steric

hindrance between the oligonucleotide and the molecule to be conjugated.

These application notes provide a comprehensive guide to using DBCO-PEG8-NHS ester for

the conjugation of amino-modified oligonucleotides, including detailed protocols, data on

reaction efficiency, and methods for purification and characterization.

Principle of the Method
The conjugation process involves two primary steps:
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Activation of the Oligonucleotide: An oligonucleotide synthesized with a primary amine group

(typically at the 5' or 3' terminus) is reacted with DBCO-PEG8-NHS ester. The NHS ester

selectively reacts with the primary amine on the oligonucleotide to form a stable amide bond,

resulting in a DBCO-labeled oligonucleotide.

Copper-Free Click Chemistry Conjugation: The resulting DBCO-modified oligonucleotide is

then ready for highly efficient and specific conjugation to any molecule containing an azide

group via the SPAAC reaction.

Data Presentation
Chemical and Physical Properties of DBCO-PEG8-NHS
Ester

Property Value

Molecular Formula C42H55N3O14

Molecular Weight 825.9 g/mol [1]

Purity Typically >95%

Storage

Store at -20°C, protect from moisture. Stock

solutions in anhydrous DMSO can be stored at

-20°C for 2-3 months.[2]

Solubility Soluble in DMSO and other organic solvents.

Effect of Molar Ratio on Degree of Labeling
The molar ratio of DBCO-PEG-NHS ester to the amine-containing biomolecule is a critical

parameter for controlling the degree of labeling. While the optimal ratio may vary depending on

the specific oligonucleotide and reaction conditions, the following table, adapted from studies

on antibody conjugation, provides a general guideline. A similar trend is expected for amino-

modified oligonucleotides.
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Molar Equivalents of DBCO-PEG-NHS
Ester

Resulting Degree of Labeling (DBCO
molecules per biomolecule)

2 1.5

4 2.3

6 3.1

8 4.2

Table adapted from data on DBCO-PEG5-NHS ester conjugation to antibodies. The degree of

labeling was determined by UV-Vis spectrophotometry.[3]

Experimental Protocols
Protocol 1: Activation of Amino-Modified
Oligonucleotide with DBCO-PEG8-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to an amino-modified

oligonucleotide.

Materials and Reagents:

Amino-modified oligonucleotide (desalted or HPLC-purified)

DBCO-PEG8-NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5. Amine-free

buffers like PBS (pH 7.4) can also be used.

Nuclease-free water

Desalting columns (e.g., Glen Gel-Pak™, Zeba™ Spin Desalting Columns) or an HPLC

system for purification.

Procedure:
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Preparation of Amino-Modified Oligonucleotide:

Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final

concentration of 1-5 mM.

Preparation of DBCO-PEG8-NHS Ester Solution:

Important: The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room

temperature before opening.

Immediately before use, prepare a 10-20 mM stock solution of DBCO-PEG8-NHS ester in
anhydrous DMSO.

Conjugation Reaction:

In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the

DBCO-PEG8-NHS ester solution.

A 10- to 20-fold molar excess of the NHS ester relative to the oligonucleotide is

recommended for efficient conjugation.

Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at

4°C. Protect from light if the oligonucleotide is fluorescently labeled.

Purification of DBCO-Oligonucleotide Conjugate:

After incubation, the unreacted DBCO-PEG8-NHS ester and NHS byproduct must be

removed.

Desalting Columns: For rapid purification, use a desalting column according to the

manufacturer's instructions. This will remove salts and excess unreacted DBCO reagent.

Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold

absolute ethanol. Vortex and incubate at -20°C for at least 30 minutes. Centrifuge at high

speed to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend the dried

pellet in nuclease-free water.
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HPLC Purification: For the highest purity, reverse-phase HPLC is recommended. The

DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated,

amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.

Protocol 2: Copper-Free Click Chemistry Conjugation of
DBCO-Oligonucleotide
This protocol describes the conjugation of the DBCO-activated oligonucleotide with an azide-

containing molecule.

Materials and Reagents:

Purified DBCO-oligonucleotide conjugate

Azide-containing molecule (e.g., peptide, protein, small molecule)

Reaction Buffer: PBS pH 7.4 or other suitable amine-free buffer.

DMSO (if needed to dissolve the azide-containing molecule)

Procedure:

Reaction Setup:

Dissolve the purified DBCO-oligonucleotide in the reaction buffer.

Dissolve the azide-containing molecule in a compatible solvent (reaction buffer or a

minimal amount of DMSO).

Combine the DBCO-oligonucleotide and the azide-containing molecule in a

microcentrifuge tube. A 1.5- to 4-fold molar excess of the azide-functionalized molecule is

typically recommended.

Incubation:

Incubate the reaction mixture at room temperature for 4-17 hours, or overnight at 4°C. The

reaction time will depend on the specific reactants. The reaction can be monitored by

HPLC.
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Purification of the Final Conjugate:

The purification method will depend on the properties of the final conjugate.

Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from

smaller, unreacted components.

Reverse-Phase HPLC: Can be used to purify the final conjugate, which will have a

different retention time from the starting materials.

Affinity Chromatography: If one of the components has an affinity tag (e.g., His-tag, biotin),

this can be used for purification.

Characterization and Quality Control
UV-Vis Spectrophotometry:

Measure the absorbance at 260 nm to determine the oligonucleotide concentration.

The incorporation of the DBCO group can be confirmed by measuring the absorbance at

approximately 309 nm (molar extinction coefficient of DBCO is ~12,000 M⁻¹cm⁻¹).[4]

HPLC Analysis:

Reverse-phase HPLC can be used to assess the purity of the DBCO-oligonucleotide and

the final conjugate. A successful conjugation will result in a new peak with a different

retention time compared to the starting materials.

Mass Spectrometry:

Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm

the identity and purity of the conjugate by verifying the expected molecular weight.

Mandatory Visualizations
Caption: Reaction scheme for oligonucleotide activation.
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Experimental Workflow for Oligonucleotide Conjugation

Start: Amino-Modified Oligonucleotide

Prepare Reagents:
- Dissolve Oligo in Buffer (pH 8.5)

- Dissolve DBCO-PEG8-NHS in DMSO

NHS Ester Conjugation:
- Mix Oligo and DBCO-PEG8-NHS

- Incubate (2-4h RT or O/N 4°C)

Purification Step 1:
- Remove excess DBCO-NHS

(Desalting, HPLC, or Precipitation)

QC 1: Characterize DBCO-Oligo
(UV-Vis, HPLC, Mass Spec)

Copper-Free Click Reaction:
- Mix DBCO-Oligo with Azide-Molecule

- Incubate (4-17h RT)

Purification Step 2:
- Isolate Final Conjugate

(SEC, HPLC, Affinity)

QC 2: Characterize Final Conjugate
(HPLC, Mass Spec, Functional Assays)

End: Purified Oligonucleotide Conjugate
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Logical Relationships in DBCO-Mediated Conjugation

Amine-Oligonucleotide

NHS Ester Reaction
(Amine-Reactive)

DBCO-PEG8-NHS Ester

DBCO-Oligonucleotide
(Activated Intermediate)

SPAAC Reaction
(Bioorthogonal)

Azide-Molecule

Final Conjugate

yields

yields

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://help.lumiprobe.com/p/16/dbco-antibody-conjugation
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.5b00613
https://pmc.ncbi.nlm.nih.gov/articles/PMC6989672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6989672/
https://www.idtdna.com/page/support-and-education/decoded-plus/understanding-mass-spectrometry-of-oligonucleotides/
https://www.benchchem.com/product/b1192465#dbco-peg8-nhs-ester-for-oligonucleotide-conjugation
https://www.benchchem.com/product/b1192465#dbco-peg8-nhs-ester-for-oligonucleotide-conjugation
https://www.benchchem.com/product/b1192465#dbco-peg8-nhs-ester-for-oligonucleotide-conjugation
https://www.benchchem.com/product/b1192465#dbco-peg8-nhs-ester-for-oligonucleotide-conjugation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

